Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C21H25BO5 and its molecular weight is 368.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is explored for its synthesis and structural properties. Huang et al. (2021) focused on the synthesis of this compound and similar boric acid ester intermediates, analyzing their structures through various spectroscopic techniques, X-ray diffraction, and Density Functional Theory (DFT). These studies provide valuable insights into the molecular and crystal structures of such compounds (Huang et al., 2021).
Molecular and Crystallographic Studies
Comprehensive molecular and crystallographic studies of related compounds have been conducted. Wu et al. (2021) synthesized and characterized similar compounds, employing DFT and X-ray diffraction to analyze their conformation and vibrational properties. Such studies are crucial in understanding the physical and chemical properties of these compounds at a molecular level (Wu et al., 2021).
Advancements in Borylation Methods
Research by Takagi and Yamakawa (2013) explored innovative methods in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, specifically through Pd-catalyzed borylation. This method showed effectiveness, particularly in borylation of arylbromides bearing sulfonyl groups, indicating potential advancements in the synthesis of complex boron-containing compounds (Takagi & Yamakawa, 2013).
Potential in Medicinal Chemistry
A study by Wang and Franz (2018) on modifying aroylhydrazone prochelators highlighted the potential of related compounds in medicinal chemistry. The study focused on improving hydrolytic stability and efficiency in releasing chelators under oxidative stress, suggesting possible applications in targeting iron sequestration in cells (Wang & Franz, 2018).
Application in HGF-mimetic Agents
Das, Tang, and Sanyal (2011) explored the synthesis of boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives as potential HGF-mimetic agents. This research opens avenues for the use of such compounds in the development of novel therapeutic agents (Das, Tang, & Sanyal, 2011).
Fluorescence Probe Development
In the realm of analytical chemistry, Fu et al. (2016) investigated the use of organic thin-film fluorescence probes containing similar boron ester or acid groups. These probes demonstrated potential in detecting hydrogen peroxide vapor, a key compound in peroxide-based explosives, highlighting the application of these compounds in sensitive detection technologies (Fu et al., 2016).
Properties
IUPAC Name |
methyl 2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-12-17(19(23)24-5)18(13-16)25-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHDAXIPBGMAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660652 | |
Record name | Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073355-16-4 | |
Record name | Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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